molecular formula C22H25N5O4 B2927793 ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887456-04-4

ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2927793
CAS No.: 887456-04-4
M. Wt: 423.473
InChI Key: FTWQNMAVAUVVQS-UHFFFAOYSA-N
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Description

    Reagents: Ethyl bromoacetate is commonly used to introduce the ethyl propanoate group.

    Conditions: The reaction is typically carried out under reflux conditions in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multi-step organic synthesis

  • Formation of the Imidazo[2,1-f]purine Core

      Starting Materials: The synthesis starts with commercially available purine derivatives.

      Reaction Conditions: The core structure is formed through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction reactions can convert ketones to alcohols or imines to amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Common Reagents and Conditions

    Acids and Bases: Used to catalyze various steps in the synthesis and modification of the compound.

    Solvents: Organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used to dissolve reactants and facilitate reactions.

Scientific Research Applications

Chemistry

In chemistry, ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules. Its structural features suggest potential as an inhibitor or modulator of enzyme activity, making it a candidate for drug discovery efforts.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure could contribute to the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate: Similar structure but with a phenyl group instead of an m-tolyl group.

    Ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

The presence of the m-tolyl group in ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate imparts unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

IUPAC Name

ethyl 3-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-6-31-17(28)10-11-25-20(29)18-19(24(5)22(25)30)23-21-26(14(3)15(4)27(18)21)16-9-7-8-13(2)12-16/h7-9,12H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWQNMAVAUVVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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